molecular formula C14H12BrFN2O B5371340 (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5371340
M. Wt: 323.16 g/mol
InChI Key: DPUNGLFNELGOHN-VOTSOKGWSA-N
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Description

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Properties

IUPAC Name

(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-(3-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O/c1-2-18-9-12(15)14(17-18)13(19)7-6-10-4-3-5-11(16)8-10/h3-9H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUNGLFNELGOHN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)C=CC2=CC(=CC=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)/C=C/C2=CC(=CC=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde and 3-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has shown potential as a bioactive molecule with various pharmacological properties. It is studied for its anti-inflammatory, antimicrobial, and anticancer activities. Researchers are exploring its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a lead compound in the development of new drugs. Its ability to interact with specific biological targets makes it a promising candidate for further research.

Industry

In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-BROMO-1H-PYRAZOL-3-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE: Lacks the ethyl group on the pyrazole ring.

    (E)-1-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE: Has a chlorine atom instead of bromine.

    (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE: The fluorine atom is positioned differently on the phenyl ring.

Uniqueness

The uniqueness of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

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